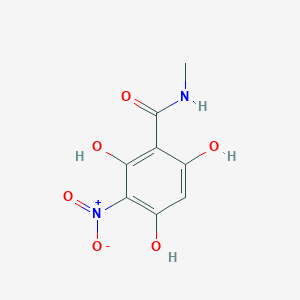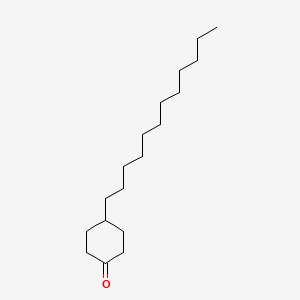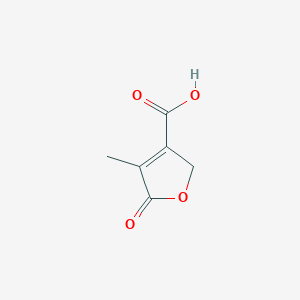![molecular formula C15H20O2S B14282667 2-Methyl-2-[2-(phenylsulfanyl)cyclopentyl]-1,3-dioxolane CAS No. 137846-59-4](/img/structure/B14282667.png)
2-Methyl-2-[2-(phenylsulfanyl)cyclopentyl]-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-[2-(phenylsulfanyl)cyclopentyl]-1,3-dioxolane is an organic compound with a complex structure that includes a cyclopentyl ring, a dioxolane ring, and a phenylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-[2-(phenylsulfanyl)cyclopentyl]-1,3-dioxolane typically involves multiple steps, starting with the preparation of the cyclopentyl and dioxolane rings. One common method involves the reaction of cyclopentanone with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. The phenylsulfanyl group can be introduced through a nucleophilic substitution reaction using a suitable phenylsulfanyl reagent.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-[2-(phenylsulfanyl)cyclopentyl]-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phenylsulfanyl group or to modify the dioxolane ring.
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while reduction can lead to the formation of simpler hydrocarbons.
Scientific Research Applications
2-Methyl-2-[2-(phenylsulfanyl)cyclopentyl]-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-2-[2-(phenylsulfanyl)cyclopentyl]-1,3-dioxolane involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with enzymes or receptors, modulating their activity. The dioxolane ring may also play a role in stabilizing the compound and facilitating its interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
2-Methylcyclopentanol: A similar compound with a cyclopentyl ring and a hydroxyl group.
2-Methyl-2-(phenylsulfanyl)propanoic acid: Contains a phenylsulfanyl group and a carboxylic acid group.
Uniqueness
2-Methyl-2-[2-(phenylsulfanyl)cyclopentyl]-1,3-dioxolane is unique due to the presence of both a dioxolane ring and a phenylsulfanyl group, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various fields of research.
Properties
CAS No. |
137846-59-4 |
|---|---|
Molecular Formula |
C15H20O2S |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
2-methyl-2-(2-phenylsulfanylcyclopentyl)-1,3-dioxolane |
InChI |
InChI=1S/C15H20O2S/c1-15(16-10-11-17-15)13-8-5-9-14(13)18-12-6-3-2-4-7-12/h2-4,6-7,13-14H,5,8-11H2,1H3 |
InChI Key |
BDPZJPQYTUKOOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCCO1)C2CCCC2SC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



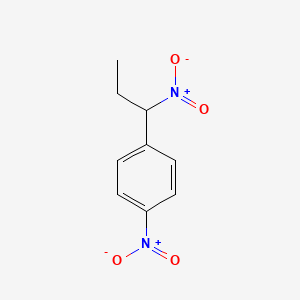
![Glycine, N-(carboxymethyl)-N-[2-[(2-hydroxyethyl)amino]ethyl]-](/img/structure/B14282604.png)
![6-[2-(Dipropylamino)ethyl]-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B14282612.png)

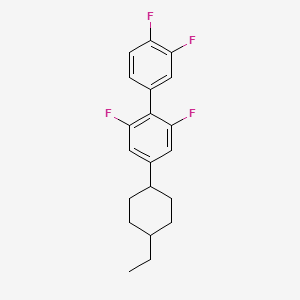
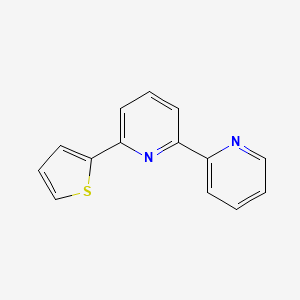
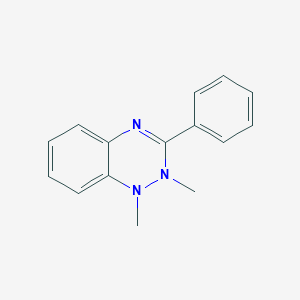
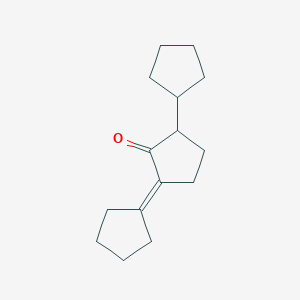
![(Propane-1,2-diyl)bis[di(propan-2-yl)phosphane]](/img/structure/B14282653.png)

